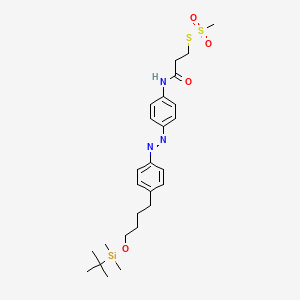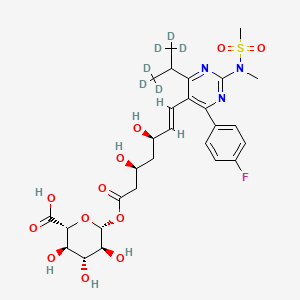
Rosuvastatin-d6 Acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin-d6 Acyl-beta-D-glucuronide is a deuterated metabolite of Rosuvastatin, a widely used HMG-CoA reductase inhibitor. This compound is primarily used in proteomics research and is known for its role in the metabolism of Rosuvastatin, aiding in the study of drug interactions and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin-d6 Acyl-beta-D-glucuronide involves the conjugation of Rosuvastatin with glucuronic acid. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired glucuronide ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Rosuvastatin-d6 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied to understand the metabolic pathways and potential drug interactions .
Applications De Recherche Scientifique
Rosuvastatin-d6 Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used to study the metabolic pathways of Rosuvastatin and its interactions with other compounds.
Biology: Helps in understanding the biological effects of Rosuvastatin and its metabolites on cellular processes.
Medicine: Aids in the development of new drugs by providing insights into the metabolism and efficacy of Rosuvastatin.
Industry: Used in the production of high-purity Rosuvastatin derivatives for pharmaceutical applications
Mécanisme D'action
Rosuvastatin-d6 Acyl-beta-D-glucuronide exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, thereby reducing the risk of cardiovascular diseases. The compound interacts with specific molecular targets and pathways, including the mevalonate pathway, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Atorvastatin Acyl-beta-D-glucuronide
- Simvastatin Acyl-beta-D-glucuronide
- Pravastatin Acyl-beta-D-glucuronide
Uniqueness
Rosuvastatin-d6 Acyl-beta-D-glucuronide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics research. Compared to other similar compounds, it offers better insights into the metabolic pathways and interactions of Rosuvastatin .
Propriétés
Formule moléculaire |
C28H36FN3O12S |
|---|---|
Poids moléculaire |
663.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3 |
Clé InChI |
AWGDNYJLUILGBY-KEQILNJFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


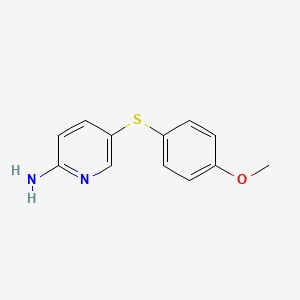
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
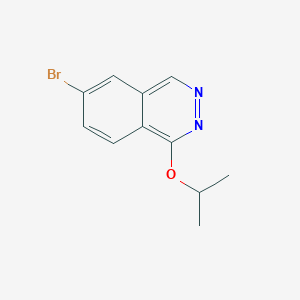
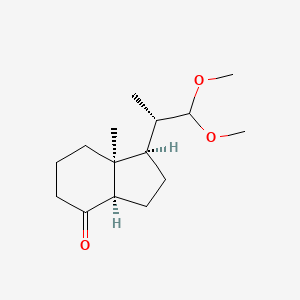
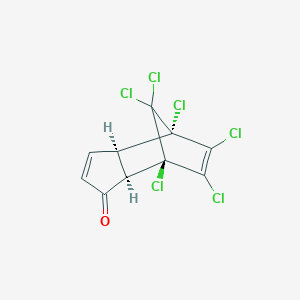
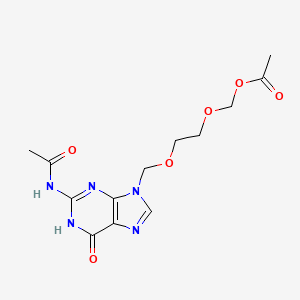
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)


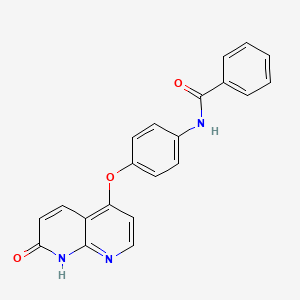
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)

